Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate
Overview
Description
“Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate” is a chemical compound with the CAS Number: 1184018-54-9 . It has a molecular weight of 199.17 and its molecular formula is C7H12F3NO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO2/c1-6(2,5(12)13-3)11-4-7(8,9)10/h11H,4H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis and Chemical Applications
Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate has been a compound of interest in various chemical synthesis processes and reactions. A notable application involves its use in the efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for RWJ-53308, which acts as an orally active antagonist of the platelet fibrinogen receptor. This synthesis employs hydrogenation of enantiomeric enamine with Pd(OH)2C and novel procedures for the removal of the chiral auxiliary under mild conditions, showcasing the compound's relevance in intricate chemical synthesis (Zhong et al., 1999).
Reactivity and Derivative Formation
The compound also plays a significant role in the formation of various acyclic and heterocyclic derivatives. Studies have shown that reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles lead to the formation of a variety of trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. These reactions demonstrate the compound's versatility and utility in synthesizing complex molecules with potential applications in various fields (Sokolov & Aksinenko, 2010).
Industrial and Engineering Applications
Beyond synthesis and reactivity, the compound's derivatives have been explored in industrial and engineering applications. For instance, in the field of carbon capture, the absorption-desorption capabilities of 2-amino-2-methyl-1-propanol, a derivative of the compound , have been studied. The research focused on tri-solvent blends containing 2-amino-2-methyl-1-propanol, piperazine, and monoethanolamine, revealing significant potential in CO2 capture processes. This highlights the compound's indirect contribution to environmental management and sustainability efforts (Nwaoha et al., 2016).
Safety And Hazards
properties
IUPAC Name |
methyl 2-methyl-2-(2,2,2-trifluoroethylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-6(2,5(12)13-3)11-4-7(8,9)10/h11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFZTIGJMHCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate | |
CAS RN |
1184018-54-9 | |
Record name | methyl 2-methyl-2-((2,2,2-trifluoroethyl)amino)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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